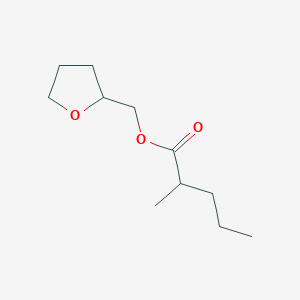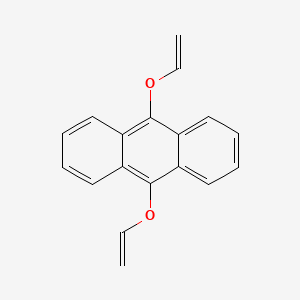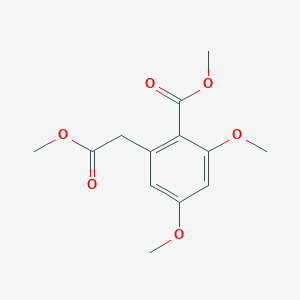
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester is a chemical compound with the molecular formula C12H14O5 It is known for its unique structural features, including the presence of methoxy groups and a methoxycarbonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester typically involves esterification reactions. One common method is the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, ethyl ester
- Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, propyl ester
- Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, butyl ester
Uniqueness
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester is unique due to its specific ester group and the presence of two methoxy groups on the benzene ring
Propriétés
Numéro CAS |
6512-26-1 |
|---|---|
Formule moléculaire |
C13H16O6 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
methyl 2,4-dimethoxy-6-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C13H16O6/c1-16-9-5-8(6-11(14)18-3)12(13(15)19-4)10(7-9)17-2/h5,7H,6H2,1-4H3 |
Clé InChI |
GVHITDDDXANQGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


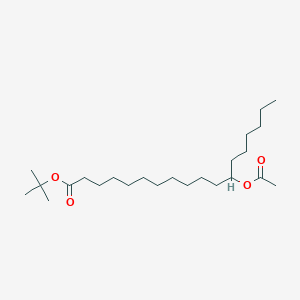
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
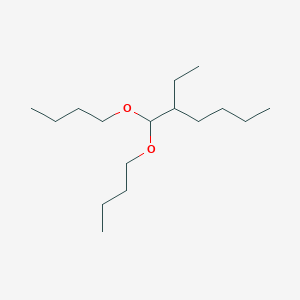
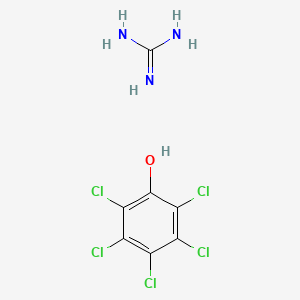
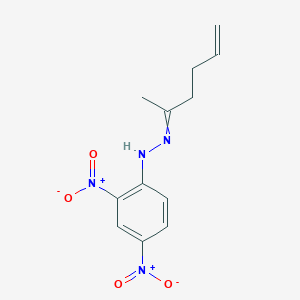
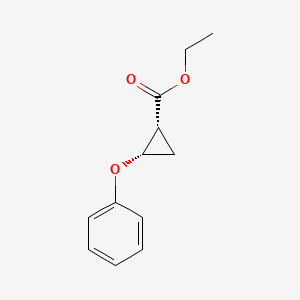
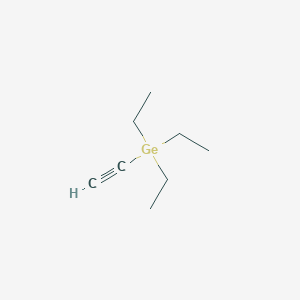
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
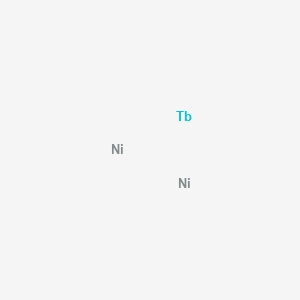
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
